Magnesium mono-p-nitrobenzyl malonate
Overview
Description
Magnesium mono-p-nitrobenzyl malonate is a chemical compound with the molecular formula C20H16MgN2O12. It is a magnesium salt of malonic acid, where the malonic acid is esterified with p-nitrobenzyl alcohol. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of magnesium mono-p-nitrobenzyl malonate typically involves the reaction of 1-hydroxymethyl-4-nitrobenzene with malonic acid in the presence of a magnesium salt. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The steps are as follows:
- Dissolve 1-hydroxymethyl-4-nitrobenzene and malonic acid in an appropriate solvent.
- Add a magnesium salt, such as magnesium chloride, to the reaction mixture.
- Stir the mixture at a specific temperature and for a set duration to allow the reaction to proceed.
- Isolate the product by filtration and purify it through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, and the product is often subjected to rigorous quality control measures .
Chemical Reactions Analysis
Types of Reactions
Magnesium mono-p-nitrobenzyl malonate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester group can be hydrolyzed to yield malonic acid and p-nitrobenzyl alcohol.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
- p-Aminobenzyl malonate.
Reduction: Malonic acid and p-nitrobenzyl alcohol.
Substitution: Various substituted benzyl malonates depending on the nucleophile used.
Scientific Research Applications
Magnesium mono-p-nitrobenzyl malonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of magnesium mono-p-nitrobenzyl malonate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis. These interactions can affect various biochemical pathways and processes, making the compound useful in different applications .
Comparison with Similar Compounds
Similar Compounds
Magnesium bis(3-(4-nitrobenzyl)oxy-3-oxopropanoate): Similar structure but with two ester groups.
Magnesium 3-(4-nitrophenyl)methoxy-3-oxopropanoate: Another magnesium salt with a similar functional group arrangement.
Uniqueness
Magnesium mono-p-nitrobenzyl malonate is unique due to its specific esterification pattern and the presence of a single nitrobenzyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
magnesium;3-[(4-nitrophenyl)methoxy]-3-oxopropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H9NO6.Mg/c2*12-9(13)5-10(14)17-6-7-1-3-8(4-2-7)11(15)16;/h2*1-4H,5-6H2,(H,12,13);/q;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAFDWKYNSTVECG-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)CC(=O)[O-])[N+](=O)[O-].C1=CC(=CC=C1COC(=O)CC(=O)[O-])[N+](=O)[O-].[Mg+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16MgN2O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601004245 | |
Record name | Magnesium bis{3-[(4-nitrophenyl)methoxy]-3-oxopropanoate} | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601004245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83972-01-4 | |
Record name | (T-4)-Bis[mono[(4-nitrophenyl)methyl] propanedioato-κO3,κO′1]magnesium | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83972-01-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(p-nitrobenzyl hydrogen malonato)magnesium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083972014 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Magnesium bis{3-[(4-nitrophenyl)methoxy]-3-oxopropanoate} | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601004245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis[p-nitrobenzyl hydrogen malonato]magnesium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.074.161 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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